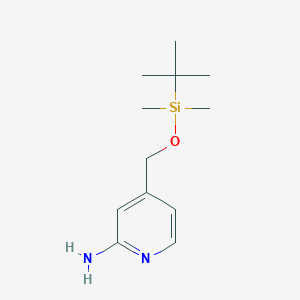

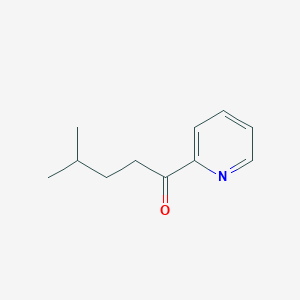

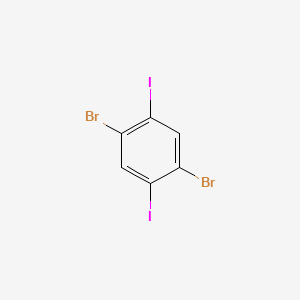

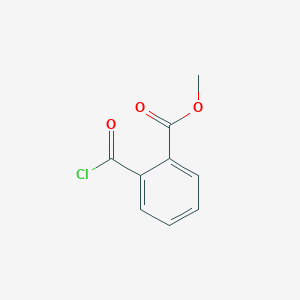

![molecular formula C8H9N3O B1312504 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine CAS No. 670246-33-0](/img/structure/B1312504.png)

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3O. It has an average mass of 163.177 Da and a mono-isotopic mass of 163.074554 Da .

Synthesis Analysis

The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives . The compound undergoes regioselective alkylation and sulfonylation under basic reaction conditions to give a series of N1-substituted products .Molecular Structure Analysis

The electronic structure and prototropic tautomerism of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine were studied theoretically using the B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods and SM8 (H2O, DMF) solvation models .Chemical Reactions Analysis

The chemical reactivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored, revealing that acetylation and benzoylation take place exclusively at the N1 nitrogen atom .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.6±26.5 °C .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been studied for its potential antibacterial properties .

Methods of Application

The compound was synthesized and then evaluated in vitro for antibacterial activity using 68 strains of aerobic and anaerobic bacteria, including 12 reference strains .

Results

The compound showed antibacterial activity, inhibiting the growth of a few strains of Citrobacter freundii, Klebsiella pneumoniae, Serratia marcescens, and Pseudomonas stutzeri at concentrations of 50–100 μg/mL .

Antifungal Activity

Application Summary

A series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, which include 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, have demonstrated promising antifungal properties .

Methods of Application

The derivatives were synthesized in a laboratory and their retention behavior was investigated in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system .

Results

The study found that the derivatives have an affinity to human serum albumin (HSA), which can be useful in predicting the efficacy of these compounds as antifungal agents .

Synthesis of New Derivatives

Specific Scientific Field

Organic Chemistry

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been used as a substrate for the synthesis of new derivatives .

Methods of Application

The compound was used in a reaction with formaldehyde and secondary amines, resulting in the formation of a new class of photostable fluorescent dyes with a [1, 2, 4]triazolo[3,4-b]pyridin-2-ium core structure .

Results

The reaction resulted in the successful synthesis of new derivatives, expanding the potential applications of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine .

Antitubercular Activity

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been studied for its potential antitubercular properties .

Methods of Application

The compound was synthesized and then evaluated in vitro for antitubercular activity using various strains of Mycobacterium tuberculosis .

Results

The compound showed antitubercular activity, inhibiting the growth of several strains of Mycobacterium tuberculosis at concentrations of 50–100 μg/mL .

Antioxidant Activity

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has demonstrated promising antioxidant properties .

Methods of Application

The compound was synthesized in a laboratory and its antioxidant activity was evaluated using various in vitro assays .

Results

The study found that the compound has significant antioxidant activity, which can be useful in preventing oxidative stress-related diseases .

Synthesis of Moxifloxacin Intermediate

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been used in the synthesis of 6-Benzylpyrrolo-[3,4-b]pyridine, a key intermediate product in Moxifloxacin .

Methods of Application

The compound was used in a reaction with other reagents, resulting in the formation of 6-Benzylpyrrolo-[3,4-b]pyridine .

Results

The reaction resulted in the successful synthesis of 6-Benzylpyrrolo-[3,4-b]pyridine with a 78% yield . This intermediate product has potential for pharmaceutical applications, particularly in the synthesis of Moxifloxacin .

Zukünftige Richtungen

The compound has been used as a substrate for the fluorogenic tandem Mannich-electrophilic amination reaction with formaldehyde and secondary amines, which give rise to the formation of a new class of photostable fluorescent dyes . This suggests potential future directions in the development of new fluorescent dyes.

Eigenschaften

IUPAC Name |

4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXFBGGMXCHKTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NOC(=C12)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428887 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine | |

CAS RN |

670246-33-0 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

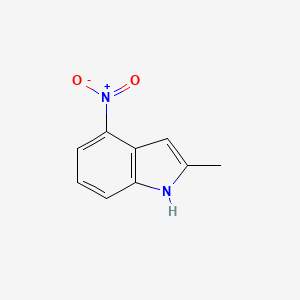

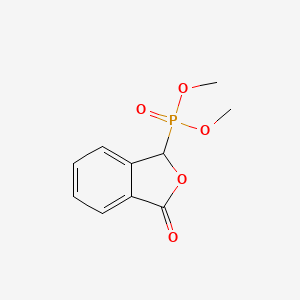

![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)